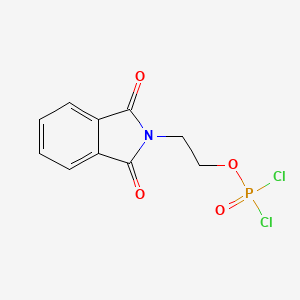

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

CAS No.: 52198-45-5

Cat. No.: VC3842178

Molecular Formula: C10H8Cl2NO4P

Molecular Weight: 308.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52198-45-5 |

|---|---|

| Molecular Formula | C10H8Cl2NO4P |

| Molecular Weight | 308.05 g/mol |

| IUPAC Name | 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2 |

| Standard InChI Key | JQAGSZKTCJBFCO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of an isoindole-1,3-dione moiety, a bicyclic structure formed by fusing two benzene rings with a diketone group. The 2-(2-dichlorophosphoryloxyethyl) substituent introduces a phosphoryl chloride group linked via an ethylene bridge, conferring electrophilic reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈Cl₂NO₄P | |

| Molecular weight | 308.05 g/mol | |

| CAS Registry Number | 52198-45-5 | |

| InChI Key | JQAGSZKTCJBFCO-UHFFFAOYSA-N |

The dichlorophosphoryl group (-POCl₂) enhances the molecule’s ability to participate in nucleophilic substitution reactions, while the phthalimide core contributes to planar aromaticity and π-π stacking interactions .

Synthetic Methodologies

Condensation Approaches

A common route to isoindole-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines. For 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione, this typically proceeds via a two-step process:

-

Formation of N-(2-hydroxyethyl)phthalimide: Ethanolamine reacts with phthalic anhydride in toluene under reflux to yield N-(2-hydroxyethyl)phthalimide, a precursor with a terminal hydroxyl group .

-

Phosphorylation: The hydroxyl group undergoes phosphorylation using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This step introduces the dichlorophosphoryl moiety, completing the synthesis .

Example Reaction Conditions

-

Solvent: Anhydrous dichloromethane or toluene

-

Temperature: 0°C to room temperature

-

Catalysts: Triethylamine (for HCl scavenging)

Reactivity and Chemical Transformations

Nucleophilic Substitution

The dichlorophosphoryl group serves as an excellent leaving group, facilitating nucleophilic substitutions. Common nucleophiles include:

-

Amines: Primary and secondary amines displace chloride to form phosphoramidate derivatives, useful in prodrug design .

-

Alcohols/Phenols: Alkoxy and aryloxy groups replace chlorides under mild basic conditions, generating phosphate esters .

Oxidation and Reduction

-

Oxidation: The ethylene bridge can be oxidized to a carbonyl group using potassium permanganate (KMnO₄) or ruthenium-based catalysts, yielding diketone derivatives.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the phthalimide ring to a isoindoline structure, altering electronic properties .

Cycloaddition Reactions

The electron-deficient phthalimide core participates in Diels-Alder reactions with dienes, forming polycyclic adducts. For example, reactions with furan derivatives yield tetrahydroisoquinoline frameworks .

Applications in Scientific Research

Organic Synthesis

This compound serves as a multifunctional building block:

-

Phosphorylating Agent: Transfers the dichlorophosphoryl group to alcohols, amines, and thiols, enabling the synthesis of organophosphates .

-

Heterocycle Synthesis: Reacts with azides (e.g., NaN₃) to form tetrazole-containing derivatives via [3+2] cycloadditions .

Biological Studies

Although direct biological data are scarce, structurally related isoindole-1,3-diones exhibit:

-

Enzyme Inhibition: Analogues inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets for Alzheimer’s therapy .

-

Antimicrobial Activity: Derivatives with electron-withdrawing groups show moderate activity against Staphylococcus aureus and Escherichia coli .

Materials Science

The compound’s thermal stability (decomposition temperature >200°C) and π-conjugated system make it a candidate for:

-

Polymer Additives: Enhances flame retardancy in polyesters and polyamides.

-

Coordination Chemistry: Acts as a ligand for transition metals, forming complexes with luminescent properties .

Mechanistic Insights and Challenges

Reaction Mechanisms

In phosphorylation reactions, the dichlorophosphoryl group undergoes stepwise nucleophilic attack. For instance, with ethanol:

-

First Substitution: Ethanol displaces one chloride, forming a monoethoxyphosphoryl intermediate.

-

Second Substitution: A second ethanol molecule replaces the remaining chloride, yielding diethyl phosphate .

Unresolved Questions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume